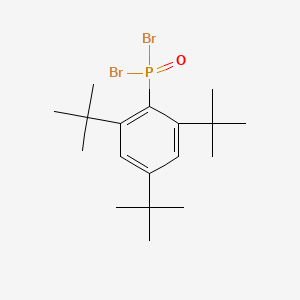
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is a chemical compound that features a phenyl ring substituted with three tert-butyl groups and a phosphonic dibromide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide typically involves the reaction of 2,4,6-Tri-tert-butylphenol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,4,6-Tri-tert-butylphenol with Phosphorus Tribromide: This step involves the substitution of the hydroxyl group in 2,4,6-Tri-tert-butylphenol with a phosphonic dibromide group.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide groups are replaced by other nucleophiles.
Oxidation and Reduction: The phosphonic moiety can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonic group.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the phosphonic group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic derivatives, while oxidation and reduction reactions can produce different phosphorus-containing compounds.
Aplicaciones Científicas De Investigación
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide exerts its effects involves the interaction of the phosphonic group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but lacking the phosphonic dibromide group.
2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups, commonly used as an antioxidant.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphorus-containing compound used as a stabilizer in polymers.
Uniqueness
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is unique due to the presence of both the bulky tert-butyl groups and the reactive phosphonic dibromide moiety. This combination of steric hindrance and reactivity makes it a valuable compound in various chemical reactions and applications.
Propiedades
Número CAS |
89864-78-8 |
|---|---|
Fórmula molecular |
C18H29Br2OP |
Peso molecular |
452.2 g/mol |
Nombre IUPAC |
1,3,5-tritert-butyl-2-dibromophosphorylbenzene |
InChI |
InChI=1S/C18H29Br2OP/c1-16(2,3)12-10-13(17(4,5)6)15(22(19,20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Clave InChI |
DKGCLEULKJMRRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=O)(Br)Br)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


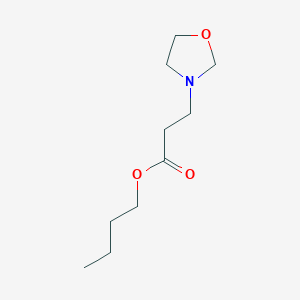
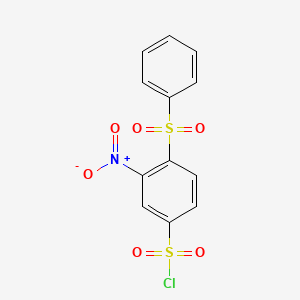
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
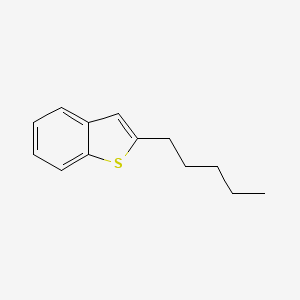
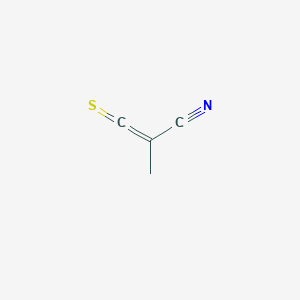
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
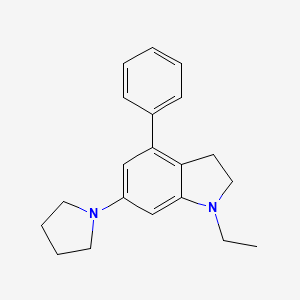
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
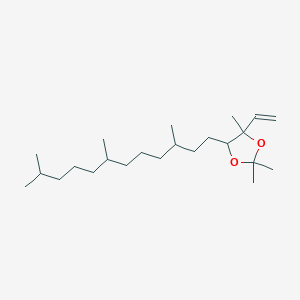
methanone](/img/structure/B14371605.png)

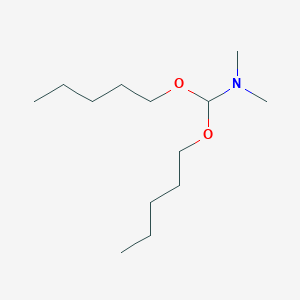
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
